molecular formula C15H13Cl2FN2O B4863572 N-(2,4-dichlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea

N-(2,4-dichlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea

Cat. No.: B4863572
M. Wt: 327.2 g/mol
InChI Key: PODNXMNVSHVTLX-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)-N’-(3-fluoro-4-methylphenyl)urea: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group, which is bonded to a 2,4-dichlorobenzyl group and a 3-fluoro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-N’-(3-fluoro-4-methylphenyl)urea typically involves the reaction of 2,4-dichlorobenzylamine with 3-fluoro-4-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-dichlorobenzyl)-N’-(3-fluoro-4-methylphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)-N’-(3-fluoro-4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Urea derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Compounds with substituted nucleophiles in place of chlorine atoms.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-N’-(3-fluoro-4-methylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-N’-(3-fluoro-4-methylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorobenzyl)-N’-(3-chloro-4-methylphenyl)urea
  • N-(2,4-dichlorobenzyl)-N’-(3-fluoro-4-ethylphenyl)urea
  • N-(2,4-dichlorobenzyl)-N’-(3-fluoro-4-methylphenyl)thiourea

Uniqueness

N-(2,4-dichlorobenzyl)-N’-(3-fluoro-4-methylphenyl)urea is unique due to the specific combination of substituents on the benzyl and phenyl groups. The presence of both chlorine and fluorine atoms imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-(3-fluoro-4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2FN2O/c1-9-2-5-12(7-14(9)18)20-15(21)19-8-10-3-4-11(16)6-13(10)17/h2-7H,8H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODNXMNVSHVTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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